1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-23(2)17(13-3-8-18-14(11-13)9-10-25-18)12-21-19(24)22-16-6-4-15(20)5-7-16/h3-8,11,17H,9-10,12H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAVLEBCIKXDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=C(C=C1)F)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide.
Coupling with Fluorophenyl Urea: The final step involves the coupling of the benzofuran-dimethylamino intermediate with 4-fluorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, sulfonates, and other leaving groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)urea exhibits potential anticancer properties. A study demonstrated that the compound could induce apoptosis in hypopharyngeal tumor cells, showing cytotoxicity comparable to established chemotherapeutics like bleomycin . The mechanism appears to involve enzyme inhibition and receptor modulation, which are critical in cancer progression.
Antibacterial Properties
The antibacterial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may exhibit moderate antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli . The presence of the fluorine atom in the structure is believed to enhance its interaction with bacterial targets, potentially leading to improved efficacy compared to non-fluorinated analogs.
Case Study 1: Anticancer Research
In a controlled laboratory setting, researchers investigated the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells. The study employed various concentrations to determine the dose-response relationship. Results indicated that higher concentrations resulted in significant cell death, suggesting its potential as an anticancer agent .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 75 |
| 100 | 50 |
| 200 | 20 |
Case Study 2: Antibacterial Efficacy
Another study assessed the antibacterial activity of the compound using a disc diffusion method against several bacterial strains. The results showed that at specific concentrations, the compound produced notable inhibition zones comparable to standard antibiotics like ampicillin .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Mechanism of Action
The mechanism of action of 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique profile is best contextualized against analogs with overlapping structural features or therapeutic targets. Below is a comparative analysis:
Structural and Functional Comparison
Key Findings and Implications
- Target vs. M64 : The replacement of M64’s pyridinyl and trifluoromethylphenyl groups with dihydrobenzofuran and fluorophenyl in the target compound likely reduces water solubility but enhances membrane permeability. This structural shift may redirect selectivity toward different kinase isoforms or tissue types .
- Urea vs. Sulfonamide Linkages: The target compound’s urea group (vs.
Biological Activity
1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(4-fluorophenyl)urea is a synthetic compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-3-[(4-fluorophenyl)methyl]urea
- Molecular Formula : CHFNO
- Molecular Weight : 389.5 g/mol
- CAS Number : 1428356-48-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Pharmacological Effects : It is suggested that the compound may modulate the activity of specific receptors or enzymes involved in inflammatory pathways and cell growth regulation. Potential targets include G-protein coupled receptors and kinases .
- Signal Transduction Pathways : The compound might influence multiple signaling pathways, including those related to cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .
Biological Activity and Case Studies
Recent studies have highlighted the compound's promising biological activities:
-
Antitumor Activity :
- A study reported that urea derivatives similar to this compound exhibited significant antitumor effects across various cancer cell lines. For example, compounds in this category showed GI values ranging from 15.1 to 28.7 µM against different cancer types such as breast and prostate cancers .
- The compound’s structural similarity to known antitumor agents suggests it may possess comparable efficacy.
- Antimalarial Activity :
- Antimicrobial Properties :
Research Findings Summary
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound contains a urea backbone linking a 4-fluorophenyl group and a substituted ethylamine moiety with a 2,3-dihydrobenzofuran ring and dimethylamino group. The urea moiety is critical for hydrogen bonding with biological targets, while the 4-fluorophenyl group enhances lipophilicity and target affinity. The dihydrobenzofuran ring contributes to metabolic stability, and the dimethylamino group may modulate solubility and membrane permeability .
Methodological Insight : Use X-ray crystallography (e.g., as in ) or NMR to confirm stereochemistry and hydrogen-bonding patterns. Compare with structurally similar compounds (e.g., pyrimidine-based ureas in ) to infer activity trends.
Q. What synthetic routes are recommended for this compound?
The synthesis typically involves multi-step organic reactions:
Core assembly : Coupling of 2,3-dihydrobenzofuran-5-amine with a bromoethyl intermediate.
Urea formation : Reaction with 4-fluorophenyl isocyanate under anhydrous conditions.
Dimethylamino introduction : Alkylation or reductive amination.
Methodological Insight : Optimize reaction conditions using Design of Experiments (DoE) to minimize side products (e.g., fractional factorial designs as in ). Monitor purity via HPLC and confirm intermediates via LC-MS .
Q. How can researchers characterize its biological activity in early-stage studies?
- In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarities to known kinase inhibitors .
- Cellular assays : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) and compare with controls like sorafenib.
- Enzyme inhibition : Use fluorescence-based assays for IC50 determination (e.g., ATPase activity) .
Methodological Insight : Validate assay reproducibility using statistical controls (e.g., Z’-factor analysis) and cross-reference with PubChem bioactivity data ().
Advanced Research Questions
Q. How can structural-activity relationships (SAR) be systematically explored for this compound?
Approach :
- Synthesize analogues with substituent variations (e.g., replace fluorine with chlorine, modify dihydrobenzofuran oxygenation).
- Use computational docking (e.g., AutoDock Vina) to predict binding modes to targets like protein kinases .
- Validate predictions with isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
Data Contradiction Note : and highlight conflicting activity trends for fluorine vs. chlorine substituents. Resolve via meta-analysis of kinase inhibition datasets .
Q. What experimental strategies address discrepancies in reported biological data?
- Dose-response normalization : Account for batch-to-batch purity variations (e.g., via LC-MS quantification).
- Target deconvolution : Use CRISPR-Cas9 knockout libraries to identify off-target effects.
- Cross-laboratory validation : Collaborate to replicate key findings (e.g., IC50 values) under standardized protocols .
Case Study : reports conflicting enzyme inhibition results for quinoline-linked ureas; resolve using orthogonal assays (e.g., SPR vs. fluorescence polarization).
Q. How can computational methods enhance the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Use tools like SwissADME to optimize logP, bioavailability, and CYP450 inhibition profiles.
- Reaction pathway design : Apply quantum chemical calculations (e.g., DFT) to predict synthetic feasibility, as in ICReDD’s methodology ().
- Machine learning : Train models on PubChem datasets () to prioritize high-potential analogues.
Example : A derivative with a methoxy group instead of fluorine showed 30% higher metabolic stability in murine models .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Key issues : Low yields in urea coupling steps; diastereomer separation.
- Solutions :
- Use flow chemistry for precise temperature control during urea formation.
- Employ chiral chromatography or enzymatic resolution for enantiopure production .
Q. How can researchers investigate its potential off-target effects in complex biological systems?
- Proteome-wide profiling : Use affinity-based pulldown assays with biotinylated probes.
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Animal models : Zebrafish embryos for rapid toxicity screening (e.g., cardiotoxicity) .
Contradiction Alert : notes conflicting cytotoxicity data in fibroblast vs. epithelial cells; resolve using 3D spheroid models to mimic tissue complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
